1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine
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Overview
Description
1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine typically involves the following steps:
Formation of the Methylenedioxybenzyl Intermediate: This step involves the reaction of a suitable benzyl precursor with methylenedioxy reagents under specific conditions.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Hydroxylation of Pyrimidyl Group:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Methylenedioxybenzyl)-4-(2-hydroxy-2-pyrimidyl)piperazine
- 1-(3,4-Methylenedioxybenzyl)-4-(4-hydroxy-2-pyrimidyl)piperazine
Uniqueness
1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-5-ol |
InChI |
InChI=1S/C16H18N4O3/c21-13-8-17-16(18-9-13)20-5-3-19(4-6-20)10-12-1-2-14-15(7-12)23-11-22-14/h1-2,7-9,21H,3-6,10-11H2 |
InChI Key |
UVNCXSQTCMRENC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(C=N4)O |
Origin of Product |
United States |
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